molecular formula C10H11NO2 B7996657 Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol

Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol

Cat. No.: B7996657
M. Wt: 177.20 g/mol
InChI Key: ZXBQMBXSARTYSU-UHFFFAOYSA-N
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Description

Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a furan ring and a pyrrole ring connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the methanol group into an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The furan and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2-yl(1-methyl-1H-pyrrol-2-yl)carboxylic acid, while reduction can produce furan-2-yl(1-methyl-1H-pyrrol-2-yl)methane.

Scientific Research Applications

Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism by which Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methane
  • Furan-2-yl(1-methyl-1H-pyrrol-2-yl)carboxylic acid
  • Thiophen-2-yl(1-methyl-1H-pyrrol-2-yl)methanol

Comparison: Furan-2-yl(1-methyl-1H-pyrrol-2-yl)methanol is unique due to the presence of both furan and pyrrole rings, which confer distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

furan-2-yl-(1-methylpyrrol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-6-2-4-8(11)10(12)9-5-3-7-13-9/h2-7,10,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBQMBXSARTYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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